molecular formula C13H23N3 B13337703 2-(2-(2-Isopropyl-1H-imidazol-1-yl)ethyl)piperidine

2-(2-(2-Isopropyl-1H-imidazol-1-yl)ethyl)piperidine

Cat. No.: B13337703
M. Wt: 221.34 g/mol
InChI Key: ZTMQKKKLBVLGRQ-UHFFFAOYSA-N
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Description

2-(2-(2-Isopropyl-1H-imidazol-1-yl)ethyl)piperidine is a heterocyclic compound featuring a piperidine ring linked via an ethyl chain to a 2-isopropyl-substituted imidazole moiety. This structure combines the conformational flexibility of piperidine with the aromatic and hydrogen-bonding capabilities of imidazole, making it a candidate for pharmacological applications, particularly in targeting receptors or enzymes where nitrogen-containing heterocycles play a role.

Properties

IUPAC Name

2-[2-(2-propan-2-ylimidazol-1-yl)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3/c1-11(2)13-15-8-10-16(13)9-6-12-5-3-4-7-14-12/h8,10-12,14H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMQKKKLBVLGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CCC2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further functionalized to introduce the piperidine ring . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Specific details on industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Isopropyl-1H-imidazol-1-yl)ethyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The imidazole and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperidine rings.

Scientific Research Applications

2-(2-(2-Isopropyl-1H-imidazol-1-yl)ethyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-(2-Isopropyl-1H-imidazol-1-yl)ethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can interact with metal ions and other active sites in enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Relevance
2-(2-(2-Isopropyl-1H-imidazol-1-yl)ethyl)piperidine C₁₃H₂₃N₃ 221.34 Ethyl linker between piperidine and 2-isopropylimidazole; no charged groups. Flexible linker may enhance binding to hydrophobic pockets.
2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride C₁₀H₁₉Cl₂N₃ 252.18 Dihydrochloride salt form; lacks isopropyl group on imidazole. Enhanced aqueous solubility due to salt formation; simpler imidazole substituent .
4-((2-Isopropyl-1H-imidazol-1-yl)methyl)piperidine (CAS 1250211-55-2) C₁₂H₂₁N₃ 207.31 Methyl linker instead of ethyl; shorter chain reduces conformational flexibility. Potential differences in bioavailability and receptor binding kinetics .
5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (CAS 53786-28-0) C₁₂H₁₃ClN₂O 248.70 Benzimidazolone core with chlorine substituent; piperidine at position 4. Bulky benzimidazolone may influence metabolic stability or off-target effects .

Pharmacological and Physicochemical Insights

  • Solubility: The dihydrochloride salt of 2-[2-(1H-imidazol-1-yl)ethyl]piperidine (MW 252.18) is expected to exhibit higher aqueous solubility compared to the non-salt form of the target compound, which could impact its pharmacokinetic profile .
  • Linker Length : The ethyl linker in the target compound provides greater flexibility than the methyl linker in 4-((2-Isopropyl-1H-imidazol-1-yl)methyl)piperidine, which could affect binding to rigid enzyme active sites .

Biological Activity

2-(2-(2-Isopropyl-1H-imidazol-1-yl)ethyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an isopropyl-1H-imidazole moiety. The structural formula can be represented as follows:

C13H20N2\text{C}_{13}\text{H}_{20}\text{N}_2

This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that it interacts with specific molecular targets involved in tumor growth and metastasis.
  • Antioxidant Properties : The imidazole group in its structure contributes to its ability to scavenge free radicals, thereby exhibiting antioxidant activity.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

The mechanisms by which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in cancer progression and neurodegenerative diseases. For instance, it shows competitive inhibition against AChE, which is crucial for neurotransmitter regulation .
  • Interaction with Cellular Pathways : It may modulate signaling pathways related to inflammation and apoptosis, contributing to its anticancer properties. Research indicates that compounds with similar structures can influence NF-kB pathways, which are pivotal in cancer biology .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting potential use in cancer therapy.
Study BShowed antioxidant activity comparable to established antioxidants like Trolox, indicating its potential for oxidative stress-related conditions.
Study CInvestigated neuroprotective effects in animal models, revealing reduced neuroinflammation and improved cognitive function .

Case Study: Anticancer Activity

In a recent study, this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting high potency compared to standard chemotherapeutic agents. The study concluded that the compound could serve as a lead for developing new anticancer drugs.

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